5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrol-2-yl group linked to a dimethylaminophenyl group, which is further connected to a dimethylpyrimidine trione core. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 1H-pyrrole-2-carbaldehyde, followed by cyclization with 1,3-dimethylbarbituric acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrrol-2-yl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminophenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrol-2-yl group.
Reduction: Reduced forms of the dimethylaminophenyl group.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism by which 5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interactions with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to downstream effects. For example, in biological systems, it may interact with cellular receptors or enzymes involved in signal transduction pathways, thereby modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-dimethylaminophenyl)-1,3-cyclohexanedione
- 1-(4-dimethylaminophenyl)ethanone
- 5-(4-methoxyphenyl)-1,3-cyclohexanedione
Uniqueness
Compared to similar compounds, 5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of a pyrrol-2-yl group and a dimethylpyrimidine trione core
Properties
IUPAC Name |
5-[[1-[4-(dimethylamino)phenyl]pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-20(2)13-7-9-14(10-8-13)23-11-5-6-15(23)12-16-17(24)21(3)19(26)22(4)18(16)25/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMHLZFDDAANHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)N(C)C)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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